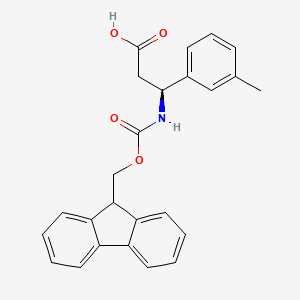

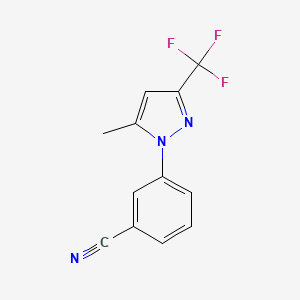

3-(5-甲基-3-(三氟甲基)-1H-吡唑-1-基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

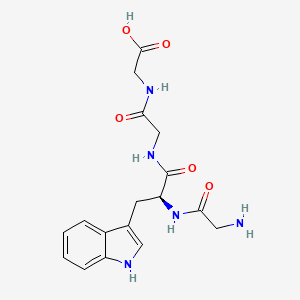

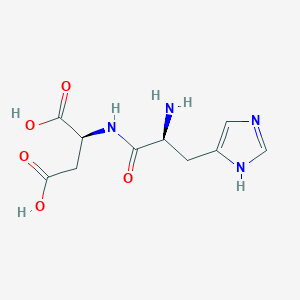

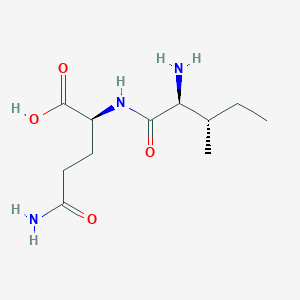

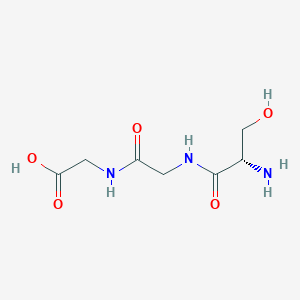

The compound "3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) involves the condensation reactions of 1-phenyl-3-methylpyrazol-5-one with different aromatic aldehydes, catalyzed by 1,3,5-Tris(hydrogensulfato) benzene (THSB) under eco-friendly conditions . Another example includes the synthesis of 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives through a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides . These methods highlight the versatility in synthesizing pyrazole derivatives, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the structure of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide was characterized using DFT calculations and spectroscopic methods . These studies provide insights into the three-dimensional arrangement of atoms and the electronic environment within the molecule, which are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The reactivity of the CN functional group in pyrazole derivatives has been confirmed by IR and 13C NMR spectroscopy . Additionally, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform has been shown to produce a complex mixture of fluorinated analogs of tris(pyrazol-1-yl)methane, demonstrating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were studied, showing variations in absorption and emission spectra based on substituents on the pyrazole and benzene moieties . The molecular electrostatic potential, natural bond orbital (NBO), and nonlinear optical (NLO) properties of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide were analyzed, providing information on electrophilic and nucleophilic regions as well as the potential for NLO applications .

科学研究应用

抗炎和抗菌剂

三氟甲基吡唑,包括 3-(5-甲基-3-(三氟甲基)-1H-吡唑-1-基)苯甲腈等化合物,因其作为抗炎和抗菌剂的潜力而受到药物化学的关注。三氟甲基的位置,尤其是在吡唑核的 3 或 5 位,显著影响这些化合物的活性谱。这篇综述突出了它们的重要性,并表明具有最小副作用的新型抗炎和抗菌剂的潜力 (Kaur、Kumar 和 Gupta,2015).

杂环化合物合成

三氟甲基吡唑衍生物 4-(二氰亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮的反应性和在杂环化合物合成中的应用值得注意。这些化合物作为有价值的构建模块,用于合成各种杂环化合物,包括吡唑-咪唑、噻唑、螺吡啶等。这些衍生物在温和反应条件下的独特反应性能够产生不同的氰亚甲基染料和杂环化合物,展示了该化合物有机合成中的多功能性 (Gomaa 和 Ali,2020).

细胞色素 P450 抑制剂研究

在药物代谢的背景下,细胞色素 P450 (CYP) 同工型的选择性抑制对于预测药物-药物相互作用至关重要。可以研究 3-(5-甲基-3-(三氟甲基)-1H-吡唑-1-基)苯甲腈等化合物作为 CYP 抑制剂的选择性和效力。选择性抑制剂对于表型研究至关重要,以破译特定 CYP 同工型在药物代谢中的作用。尽管该论文没有直接提到 3-(5-甲基-3-(三氟甲基)-1H-吡唑-1-基)苯甲腈,但它讨论了 CYP 同工型研究中化学抑制剂的更广泛背景 (Khojasteh 等人,2011).

合成和药物学观点

甲基连接的吡唑,包括与 3-(5-甲基-3-(三氟甲基)-1H-吡唑-1-基)苯甲腈 相似的结构,因其表现出广泛生物活性的重要药物支架而受到关注。该综述深入探讨了甲基取代吡唑的合成方法和医学意义,强调了它们在产生具有高疗效和较低微生物耐药性的新先导物方面的潜力。这突出了该化合物在药物化学和药物发现中的相关性 (Sharma 等人,2021).

属性

IUPAC Name |

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3/c1-8-5-11(12(13,14)15)17-18(8)10-4-2-3-9(6-10)7-16/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGSYRHGIZXTOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。